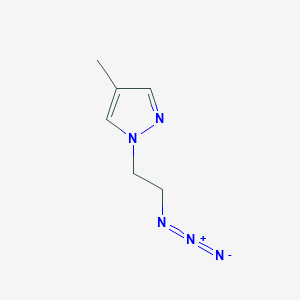

1-(2-azidoethyl)-4-methyl-1H-pyrazole

説明

特性

IUPAC Name |

1-(2-azidoethyl)-4-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N5/c1-6-4-9-11(5-6)3-2-8-10-7/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKNXAFUPYASRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)CCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(2-Azidoethyl)-4-methyl-1H-pyrazole: A Modular Azide Scaffold for Click Chemistry and Fragment-Based Drug Discovery

Executive Summary

In modern drug discovery and bioconjugation, the strategic selection of modular building blocks dictates the success of combinatorial library generation and target-templated synthesis. 1-(2-azidoethyl)-4-methyl-1H-pyrazole (CAS: 1249358-58-4) represents a highly privileged, bifunctional fragment[1][2]. It combines the pharmacological utility of a substituted pyrazole ring with the bioorthogonal reactivity of an aliphatic azide. This technical guide explores the physicochemical rationale behind this specific scaffold, details the mechanistic paradigm of its use in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and provides a self-validating experimental protocol for high-fidelity bioconjugation.

Structural Rationale & Physicochemical Properties

To understand the utility of 1-(2-azidoethyl)-4-methyl-1H-pyrazole, one must analyze the causality behind its structural components. The molecule is not merely a reactive tag; it is a carefully designed pharmacophore.

-

The 4-Methylpyrazole Core: Pyrazoles are widely utilized as bioisosteres for amides and phenols. The nitrogen heteroatoms serve as potent hydrogen-bond acceptors, frequently coordinating with active-site metals or hinge-region residues in kinases. The addition of the 4-methyl group provides a critical lipophilic "bump." This methyl group is sterically compact enough to avoid clashing but lipophilic enough to displace high-energy water molecules in hydrophobic sub-pockets, thereby driving binding enthalpy.

-

The Ethyl Linker: The two-carbon aliphatic chain provides essential rotational degrees of freedom. Upon cycloaddition, this flexibility decouples the rigid pyrazole pharmacophore from the resulting triazole linkage, allowing the molecule to adopt the lowest-energy conformation within a biological binding site.

-

The Terminal Azide: The azide moiety is kinetically stable under physiological conditions and highly selective, reacting almost exclusively with terminal alkynes in the presence of a Cu(I) catalyst[3].

Quantitative Data: Physicochemical Profile

| Property | Value | Rationale / Implication |

| IUPAC Name | 1-(2-azidoethyl)-4-methyl-1H-pyrazole | Standardized nomenclature for library indexing. |

| CAS Number | 1249358-58-4 | Primary identifier for commercial sourcing[1]. |

| Molecular Formula | C6H9N5 | High nitrogen content (N5) favors aqueous solubility[1]. |

| Molecular Weight | 151.17 g/mol | Ideal fragment size (<300 Da) for Fragment-Based Drug Discovery (FBDD)[1][2]. |

| Reactivity Profile | Bioorthogonal (CuAAC / Staudinger) | Inert to biological nucleophiles/electrophiles until catalyzed[3]. |

Mechanistic Paradigm: The CuAAC Workflow

The foundational reaction for utilizing 1-(2-azidoethyl)-4-methyl-1H-pyrazole is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), first formalized by[3][4]. Unlike the thermal Huisgen cycloaddition which yields a mixture of 1,4- and 1,5-regioisomers, the Cu(I)-catalyzed process is highly regioselective, yielding exclusively the 1,4-disubstituted 1,2,3-triazole[3].

The causality of the reaction relies on the formation of a copper(I) acetylide intermediate, which dramatically lowers the activation energy of the cycloaddition.

Caption: Mechanistic cycle of CuAAC utilizing 1-(2-azidoethyl)-4-methyl-1H-pyrazole to form a 1,4-triazole.

Self-Validating Experimental Protocol: High-Fidelity Bioconjugation

When reacting 1-(2-azidoethyl)-4-methyl-1H-pyrazole with an alkyne-tagged biomolecule (e.g., a protein or live cell surface), the standard CuAAC conditions (CuSO4 + Ascorbate) generate Reactive Oxygen Species (ROS) that can degrade the biological target[5].

To engineer a self-validating, safe protocol, we must introduce specific additives. As demonstrated by, the use of the water-soluble ligand THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and Aminoguanidine is critical[5][6].

-

Causality of THPTA: THPTA chelates Cu(I), accelerating the reaction while simultaneously acting as a sacrificial reductant to intercept ROS, thereby protecting the biomolecule from oxidative damage[5][7].

-

Causality of Aminoguanidine: Ascorbate oxidation produces dehydroascorbate, a reactive electrophile that can cross-link arginine residues on proteins. Aminoguanidine acts as a scavenger to intercept these byproducts[5][6].

Reagent Matrix

| Reagent | Stock Concentration | Final Concentration | Function |

| Alkyne-Tagged Target | Variable | ~50 µM | Substrate |

| 1-(2-azidoethyl)-4-methyl-1H-pyrazole | 5 mM (in DMSO/Water) | 100 µM (2 eq) | Bioorthogonal Fragment |

| CuSO4 | 20 mM (in Water) | 250 µM | Copper source[6] |

| THPTA Ligand | 50 mM (in Water) | 1.25 mM (5 eq to Cu) | Cu(I) Stabilizer & ROS Scavenger[6] |

| Aminoguanidine HCl | 100 mM (in Water) | 5 mM | Dehydroascorbate Scavenger[6] |

| Sodium Ascorbate | 100 mM (Freshly made) | 5 mM | Reducing Agent[6] |

Step-by-Step Methodology

-

Preparation of the Catalyst Complex: In a microcentrifuge tube, combine 6.3 µL of 20 mM CuSO4 with 12.5 µL of 50 mM THPTA.

-

Validation Check: Pre-mixing is mandatory. Adding free copper directly to a protein solution will cause non-specific metallation and precipitation[7]. The solution should turn a faint blue, indicating successful chelation.

-

-

Substrate Assembly: To 446.2 µL of the alkyne-tagged biomolecule in phosphate buffer (pH 7.4), add 10 µL of the 5 mM 1-(2-azidoethyl)-4-methyl-1H-pyrazole stock[6].

-

Scavenger Addition: Add 25 µL of 100 mM Aminoguanidine HCl to the substrate mixture[6].

-

Catalyst Initiation: Transfer the pre-mixed CuSO4/THPTA complex into the substrate mixture.

-

Reduction & Reaction: Add 25 µL of freshly prepared 100 mM Sodium Ascorbate[6].

-

Validation Check: Ascorbate must be added last. Adding it earlier generates Cu(I) before the protective THPTA complex is fully integrated with the substrates, risking ROS generation[5].

-

-

Incubation: Seal the tube to prevent ambient oxygen diffusion. Rotate slowly (30 rpm) at room temperature for 1 hour[6].

-

Purification: Quench the reaction by adding EDTA (to chelate copper) and purify the resulting triazole-conjugated product via size-exclusion chromatography or dialysis[6].

Applications in Fragment-Based Drug Discovery (FBDD)

Because 1-(2-azidoethyl)-4-methyl-1H-pyrazole has a molecular weight of 151.17 g/mol , it is a perfect candidate for target-templated in situ click chemistry[1]. In this advanced FBDD technique, the biological target (e.g., an enzyme) acts as the reaction vessel.

An alkyne-tagged anchor fragment is incubated with a library of azide fragments. The enzyme selectively binds the alkyne and the optimal azide (such as our 4-methylpyrazole derivative) in adjacent pockets. The spatial proximity imposed by the enzyme's architecture dramatically accelerates the Cu-free cycloaddition of only the highest-affinity fragment pair.

Caption: Workflow for Target-Templated In Situ Click Chemistry using azide fragment libraries.

References

-

EvitaChem Database. Screening Compounds P45776: 1-(2-azidoethyl)-4-methyl-1H-pyrazole. Retrieved from 1.[1]

-

GuideChem Chemical Dictionary. C6H9N5 chemical query. Retrieved from 2.[2]

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Retrieved from 3 and 4.[3][4]

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition. Protocol adapted from6.[6]

-

Hong, V., Steinmetz, N. F., Manchester, M., & Finn, M. G. (2010). Labeling Live Cells by Copper-Catalyzed Alkyne−Azide Click Chemistry. Bioconjugate Chemistry, 21(10), 1912-1916. Retrieved from 5.[5]

-

BroadPharm. Tris(3-hydroxypropyltriazolylmethyl)amine(THPTA) Specifications and Usage. Retrieved from 7.[7]

Sources

- 1. evitachem.com [evitachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. A stepwise huisgen cycloaddition process: copper(I)-catalyzed regioselective "ligation" of azides and terminal alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

Technical Whitepaper: Physicochemical Profiling and Application Workflows of 1-(2-Azidoethyl)-4-methyl-1H-pyrazole in Drug Discovery

Executive Summary

In modern drug discovery and bioconjugation, the strategic selection of chemical building blocks dictates the success of downstream synthesis and biological efficacy. 1-(2-azidoethyl)-4-methyl-1H-pyrazole (CAS: 1249358-58-4) represents a highly privileged bifunctional scaffold. It combines the well-documented pharmacological utility of a 4-methylpyrazole core—a structural motif known for its role in metalloenzyme inhibition (such as alcohol dehydrogenase inhibition by fomepizole)—with a terminal azide handle. This terminal azide enables rapid, bioorthogonal integration into complex molecular architectures via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1].

This whitepaper provides an in-depth technical analysis of the molecule's physicochemical properties, exact mass characterization, and field-proven, self-validating protocols for its application in click chemistry.

Physicochemical Properties & High-Resolution Mass Spectrometry (HRMS) Profiling

To ensure high-fidelity library synthesis and accurate pharmacokinetic tracking, precise physicochemical characterization is mandatory. The molecular weight provides a macroscopic baseline, but the monoisotopic exact mass is the critical parameter for High-Resolution Mass Spectrometry (HRMS) identification[2].

Quantitative Data Summary

| Property | Value | Analytical Significance |

| Chemical Name | 1-(2-azidoethyl)-4-methyl-1H-pyrazole | Standard IUPAC nomenclature. |

| CAS Number | 1249358-58-4 | Unique registry identifier for sourcing[2]. |

| Molecular Formula | C₆H₉N₅ | Defines isotopic distribution patterns. |

| Molecular Weight | 151.17 g/mol | Used for bulk stoichiometric calculations[2]. |

| Monoisotopic Exact Mass | 151.0858 Da | Baseline for HRMS target identification. |

| Theoretical [M+H]⁺ | 152.0936 Da | Primary target mass in ESI+ mode. |

| Theoretical [M+Na]⁺ | 174.0756 Da | Secondary diagnostic adduct in ESI+ mode. |

Causality in Exact Mass Calculation: The exact mass is derived from the most abundant isotopes of each element (C=12.000000, H=1.007825, N=14.003074). Summing these yields an exact monoisotopic mass of 151.085795 Da. In complex biological matrices or high-throughput screening libraries, isobaric interferences (molecules with the same nominal mass but different exact masses) are common. Utilizing a Time-of-Flight (TOF) or Orbitrap analyzer to target the 152.0936 Da [M+H]⁺ peak ensures <5 ppm mass accuracy, eliminating false positives during product validation.

Structural Significance & Mechanistic Utility

The architectural design of 1-(2-azidoethyl)-4-methyl-1H-pyrazole is highly intentional:

-

The 4-Methylpyrazole Core: Pyrazoles are ubiquitous in medicinal chemistry due to their metabolic stability and ability to participate in robust hydrogen-bonding networks. The methyl group at the 4-position provides a subtle lipophilic bump that often enhances target residence time without drastically inflating the topological polar surface area (TPSA).

-

The 2-Azidoethyl Linker: The two-carbon ethyl spacer is critical. It provides sufficient rotational degrees of freedom to prevent steric clash between the pyrazole core and the target macromolecule during conjugation, while remaining short enough to avoid excessive lipophilicity.

When reacted with a terminal alkyne, the azide undergoes a regioselective [3+2] cycloaddition to form a stable 1,4-disubstituted 1,2,3-triazole linkage.

Fig 1. CuAAC reaction pathway forming a 1,2,3-triazole conjugate.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with intrinsic causality and self-validation. Below are the standardized workflows for characterizing and utilizing this molecule.

Protocol 1: HRMS Validation Workflow

This protocol confirms the identity and purity of the sourced 1-(2-azidoethyl)-4-methyl-1H-pyrazole before downstream synthesis.

-

Sample Preparation: Dissolve the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water containing 0.1% Formic Acid.

-

Causality: Formic acid serves as a proton donor. The N2 position of the pyrazole ring is highly basic; protonating it in solution drastically enhances the ionization efficiency in Electrospray Ionization positive mode (ESI+), yielding a strong [M+H]⁺ signal.

-

-

Calibration (Self-Validation Step): Infuse Leucine Enkephalin (m/z 556.2771) as a continuous lock-mass calibrant during the run.

-

Causality: Environmental fluctuations can cause mass drift in TOF analyzers. The lock-mass provides real-time internal calibration, ensuring the mass accuracy of the target molecule remains strictly < 5 ppm.

-

-

Acquisition: Scan across m/z 50–500. Extract the ion chromatogram (EIC) for m/z 152.0936 ± 0.001 Da.

Protocol 2: THPTA-Accelerated CuAAC Bioconjugation

When conjugating 1-(2-azidoethyl)-4-methyl-1H-pyrazole to an alkyne-tagged biomolecule (e.g., an antibody or protein scaffold), protecting the biomolecule from oxidative damage is paramount[3][4].

-

Reagent Preparation: Prepare fresh aqueous stock solutions of 100 mM CuSO₄, 200 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine), and 100 mM Sodium Ascorbate.

-

Catalyst Pre-complexation: In a microcentrifuge tube, mix CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 10 µL CuSO₄ + 25 µL THPTA). Incubate at room temperature for 5 minutes.

-

Causality: Cu(I) generated during the reaction can disproportionate or generate reactive oxygen species (ROS) that degrade proteins. THPTA acts as a stabilizing ligand, encapsulating the copper center to accelerate the click reaction while shielding the biomolecule from ROS[3].

-

-

Reaction Assembly: To your reaction buffer (e.g., 100 mM Na-Phosphate, pH 7.0), add the alkyne-tagged biomolecule (50 µM final) and 1-(2-azidoethyl)-4-methyl-1H-pyrazole (250 µM final, 5x molar excess). Add the pre-complexed Cu/THPTA mixture.

-

Initiation: Add Sodium Ascorbate (final concentration 5 mM) to initiate the reaction. Incubate for 1 hour at room temperature.

-

Causality: Sodium ascorbate reduces the inactive Cu(II) to the catalytically active Cu(I) state. Adding it last ensures the Cu(I) is immediately captured by the THPTA ligand and the azide/alkyne substrates.

-

-

Self-Validation (Negative Control): Always run a parallel reaction omitting Sodium Ascorbate.

-

Causality: If conjugation is observed in the negative control, it indicates non-specific binding or background reactivity, invalidating the bioorthogonal nature of the assay.

-

Fig 2. Step-by-step experimental workflow for THPTA-accelerated CuAAC bioconjugation.

References

-

EvitaChem Compound Database. Screening Compounds P45776 | 1-(2-azidoethyl)-4-methyl-1H-pyrazole. EvitaChem. Retrieved March 24, 2026. 2

-

MDPI Organics. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Retrieved March 24, 2026. 1

-

National Institutes of Health (NIH) / PMC. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. NIH. Retrieved March 24, 2026. 3

-

AxisPharm. Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm. Retrieved March 24, 2026. 4

Sources

Technical Whitepaper: Safety Data, Toxicity Profile, and Handling Protocols for 1-(2-Azidoethyl)-4-methyl-1H-pyrazole

Executive Summary & Structural Rationale

1-(2-Azidoethyl)-4-methyl-1H-pyrazole (CAS: 1249358-58-4) is a specialized bifunctional building block frequently utilized in bioorthogonal chemistry, specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[1]. Because specific, isolated toxicological data for this exact proprietary derivative is scarce, a robust safety profile must be synthesized by analyzing its two highly reactive constituent moieties: the aliphatic azide group and the substituted pyrazole core .

This whitepaper provides a comprehensive, causality-driven safety data sheet (SDS) and handling guide. It is designed to equip drug development professionals and synthetic chemists with the thermodynamic principles and toxicological mechanisms necessary to safely manipulate this energetic material.

Thermodynamic Stability & Explosive Potential

Organic azides are energetic materials that can undergo violent, exothermic decomposition into nitrogen gas upon exposure to external energy (heat, light, friction, or pressure)[2]. The stability of an organic azide is mathematically assessed using two field-proven heuristics:

-

Carbon-to-Nitrogen (C/N) Ratio: The C/N ratio provides a primary estimate of stability. The formula is (NC+NO)/NN . For 1-(2-azidoethyl)-4-methyl-1H-pyrazole ( C6H9N5 ), the C/N ratio is 1.2 . Azides with a C/N ratio between 1 and 3 can be safely synthesized but are thermodynamically unstable; they must be stored as solutions (< 1 M) below room temperature and limited to < 5 g scale[3].

-

The "Rule of Six": This rule states that there must be at least six carbon atoms (or atoms of similar size) per energetic azide group to render the compound relatively safe to handle[2]. With exactly 6 carbons and 1 azide group, this compound marginally passes the Rule of Six, meaning it is safer than low-molecular-weight azides (like methyl azide) but still requires strict shock and friction mitigation[3].

Toxicological Mechanisms & Pharmacodynamics

The toxicity of 1-(2-azidoethyl)-4-methyl-1H-pyrazole is a dual-threat vector, combining the acute systemic toxicity of the azide anion with the organ-specific toxicity of the pyrazole heterocycle.

-

Azide Moiety (-N3): Azide toxicity is mechanistically analogous to cyanide poisoning. The azide anion forms strong complexes with hemoglobin and binds irreversibly to cytochrome c oxidase in the mitochondrial electron transport chain[3]. This halts oxidative phosphorylation, leading to rapid intracellular ATP depletion, cellular hypoxia, and apoptosis. Systemically, it causes severe vasodilation, hypotension, and central nervous system depression[2].

-

Pyrazole Core: Pyrazole derivatives are rapidly absorbed through the skin and gastrointestinal tract. Chronic or acute exposure leads to hepatotoxicity, hyperbilirubinemia, and mitochondrial dysfunction in the liver[4]. Furthermore, pyrazoles are classified as severe ocular and dermal irritants, capable of causing irreversible eye damage[4].

Dual-pathway toxicity mechanism of 1-(2-azidoethyl)-4-methyl-1H-pyrazole.

Quantitative Safety Data

Table 1: Physicochemical & Stability Metrics

| Parameter | Value / Assessment | Causality / Implication |

| CAS Number | 1249358-58-4 | Unique identifier for structural verification[1]. |

| Molecular Formula | C6H9N5 | High nitrogen content indicates energetic potential. |

| Molecular Weight | 151.17 g/mol | Low MW azides are generally more volatile and shock-sensitive[5]. |

| C/N Ratio | 1.2 | >1 but <3; requires storage in solution (<1 M) at <4°C[3]. |

| Rule of Six | 6:1 (Pass) | Marginally stable; avoid strong agitation, scratching, or friction[3]. |

Table 2: GHS Hazard Classifications (Extrapolated)

| Hazard Class | Category | Precautionary Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed[4]. |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin. Rapid absorption[4]. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[6]. |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[4]. |

| Specific Target Organ | Category 1 | H372: Causes damage to organs (liver, spleen)[4]. |

Standard Operating Procedures (SOP): Safe Handling & CuAAC Workflow

To ensure a self-validating safety system, every step of the experimental workflow must preemptively neutralize the chemical incompatibilities of the azide group.

Critical Incompatibilities

-

Heavy Metals: Never use metal spatulas. Azides react with transition metals (Cu, Pb, Ag) to form heavy metal azides, which possess exponentially higher shock-sensitivity than organic azides and can spontaneously detonate[7].

-

Halogenated Solvents: Never use dichloromethane (DCM) or chloroform. Azides react with halogenated organics to form di-azidomethane and tri-azidomethane, which are explosively unstable[5].

-

Acids: Never mix with acidic media. Protonation of the azide yields hydrazoic acid ( HN3 ), a highly volatile (bp 37°C) and acutely toxic gas with a mechanism of action identical to hydrogen cyanide[8].

Step-by-Step Methodology: CuAAC Conjugation

-

Reagent Preparation: Weigh 1-(2-azidoethyl)-4-methyl-1H-pyrazole using a plastic or ceramic spatula inside a certified fume hood. Limit scale to < 1 gram[3].

-

Solvent Selection: Dissolve the azide and the corresponding alkyne in a compatible solvent system, such as tert-butanol/water ( t -BuOH/ H2O ), DMF, or DMSO.

-

Catalyst Generation: Add Copper(II) sulfate ( CuSO4 ) followed by sodium ascorbate. The ascorbate reduces Cu(II) to the active Cu(I) species in situ. Note: The azide will react with Cu(I) to form a triazole, consuming the explosive pharmacophore safely.

-

Quenching & Workup: Terminate the reaction by adding an aqueous solution of EDTA to chelate excess copper. Crucial: Ensure the quenching solution maintains a pH > 7.0 to absolutely prevent the release of HN3 gas[2].

-

Purification: Limit purification to liquid-liquid extraction or precipitation. Never use elevated temperatures for purification (e.g., distillation or sublimation), and never take azide-containing solutions to complete dryness on a rotary evaporator[3],[5].

Step-by-step safe handling and CuAAC reaction workflow for organic azides.

Emergency Response & Decontamination

-

Spill Protocol: Do not sweep dry solid material, as the friction can induce detonation. Wet the spill cautiously with water, absorb with an inert material (e.g., sand or vermiculite), and collect using non-sparking, non-metal tools[8].

-

Dermal Exposure: The pyrazole core facilitates rapid transdermal absorption. Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water and soap for a minimum of 15 minutes[7].

-

Waste Disposal: Azide-containing waste streams must be collected separately in clearly labeled containers. Do not co-mingle with acidic waste. Never pour azide solutions down the drain, as reaction with lead or copper pipes will build up highly explosive metal azide salts over time[2],[7].

References

-

University of Pittsburgh. "Safe Handling of Azides." Department of Environmental Health and Safety. Available at:[Link]

-

University of Victoria. "SWP – 004: Azides." Occupational Health, Safety & Environment. Available at:[Link]

-

University College Dublin. "School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials." UCD School of Chemistry. Available at:[Link]

-

University of New Mexico. "Standard Operating Procedure Safe Handling of Azido Compounds." Department of Chemistry and Chemical Biology. Available at:[Link]

-

University of Illinois. "Sodium Azide NaN3 | Division of Research Safety." Illinois DRS. Available at:[Link]

Sources

Comprehensive NMR Characterization of 1-(2-Azidoethyl)-4-methyl-1H-pyrazole: A Technical Guide for Bioorthogonal Linker Development

Executive Summary

In the rapidly expanding field of bioorthogonal chemistry and targeted drug delivery, 1-(2-azidoethyl)-4-methyl-1H-pyrazole serves as a critical bifunctional building block. Its pyrazole core provides a stable, aromatic scaffold capable of hydrogen bonding and pi-stacking, while the terminal azide enables highly selective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" reactions.

For drug development professionals and synthetic chemists, the precise structural verification of this intermediate is non-negotiable. Misassignments in the alkyl chain or the pyrazole substitution pattern can lead to catastrophic failures in downstream conjugation. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-azidoethyl)-4-methyl-1H-pyrazole, detailing the fundamental causality behind its chemical shifts and establishing a self-validating protocol for its synthesis and characterization.

Structural Anatomy & Electronic Environment

To accurately interpret the NMR spectra, we must first deconstruct the molecule into its three electronically distinct domains:

-

The Pyrazole Core: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. N1 is the "pyrrole-like" nitrogen (sp 2 hybridized, donates its lone pair to the aromatic sextet), and N2 is the "pyridine-like" nitrogen (sp 2 hybridized, lone pair orthogonal to the pi-system).

-

The C4-Methyl Group: Positioned at the most electron-rich carbon of the pyrazole ring. Its presence significantly alters the local magnetic environment through hyperconjugation and steric compression.

-

The N1-Azidoethyl Appendage: A two-carbon aliphatic chain bridging the pyrazole N1 and the terminal azide ( −N3 ). The chemical shifts of these methylene protons are governed by the competing electronegativities and anisotropic effects of the two flanking nitrogen-rich functional groups.

Understanding these domains is essential because the observed chemical shifts are not random; they are the direct physical manifestation of these competing electronic effects[1].

High-Resolution 1 H NMR Analysis

The 1 H NMR spectrum of 1-(2-azidoethyl)-4-methyl-1H-pyrazole is remarkably clean, characterized by distinct, non-overlapping signals.

Quantitative Data Summary

Conditions: 400 MHz, CDCl3 , 298 K, referenced to TMS ( δ 0.00 ppm).

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic AssignmentH-5~7.35Singlet (s)-1HPyrazole proton adjacent to N1 . Deshielded by N1 induction.H-3~7.25Singlet (s)-1HPyrazole proton adjacent to N2 . Deshielded by ring current.N1- CH2 ~4.22Triplet (t)6.02H α -methylene to pyrazole. Deshielded by aromatic anisotropy. CH2 N3 ~3.68Triplet (t)6.02H β -methylene to pyrazole, α to azide.C4- CH3 ~2.08Singlet (s)-3HMethyl group on the electron-rich C4 position.

The Causality of 1 H Shifts

The Pyrazole Protons (H-3 and H-5): In an unsubstituted 1-alkylpyrazole, H-3 and H-5 typically appear as doublets due to mutual coupling. However, the substitution of a methyl group at C-4 breaks this coupling network. Consequently, H-3 and H-5 manifest as two distinct singlets[2]. H-5 ( δ ~7.35) is slightly more downfield than H-3 ( δ ~7.25) because it is directly adjacent to the alkylated N1 atom, which exerts a stronger inductive electron-withdrawing effect than the N2 atom.

The Azidoethyl Chain: The differentiation of the two methylene triplets is a crucial self-validating quality control checkpoint. The N1−CH2 protons ( δ ~4.22) are pulled significantly downfield compared to the CH2−N3 protons ( δ ~3.68). Why? The pyrazole N1 nitrogen is sp 2 hybridized and part of an aromatic system, creating a strong anisotropic deshielding cone. In contrast, the azide group, while electronegative, relies primarily on inductive withdrawal, resulting in a milder deshielding effect[3].

13 C NMR Analysis & Carbon Relaxation Dynamics

The 13 C NMR spectrum provides definitive proof of the carbon skeleton. Accurate acquisition requires an understanding of carbon relaxation times ( T1 ), particularly for the quaternary C-4 carbon.

Quantitative Data Summary

Conditions: 100 MHz, CDCl3 , 298 K, referenced to CDCl3 central peak ( δ 77.16 ppm).

PositionChemical Shift ( δ , ppm)Carbon TypeMechanistic AssignmentC-3~139.0CHImine-adjacent carbon; highly deshielded by N2 .C-5~129.0CHAmine-adjacent carbon; shielded by N1 resonance donation.C-4~116.0Cq (Quaternary)Electron-rich center of the pyrazole ring.N1- CH2 ~51.8 CH2 Aliphatic carbon directly bound to pyrazole N1 . CH2 N3 ~50.6 CH2 Aliphatic carbon directly bound to the azide group.C4- CH3 ~8.8 CH3 Highly shielded methyl carbon due to steric compression.

The Causality of 13 C Shifts

The Pyrazole Carbons: The electronic asymmetry of the pyrazole ring is starkly visible in the 13 C spectrum. C-3 ( δ ~139.0) is adjacent to the imine-like N2 , which withdraws electron density via the pi-system, heavily deshielding the carbon. Conversely, C-5 ( δ ~129.0) is adjacent to N1 , which donates its lone pair into the ring via resonance, increasing local electron density and shielding C-5[4].

The Anomalous C4-Methyl Carbon: A standard aliphatic methyl group typically resonates between 15-25 ppm. However, the C4- CH3 carbon appears unusually upfield at δ ~8.8 ppm. This extreme shielding is a hallmark of 4-methylpyrazoles. It is caused by the high electron density at the C-4 position (the focal point of resonance donation from both nitrogens) combined with steric compression within the compact five-membered ring architecture[5].

Standardized Experimental Protocol (Self-Validating System)

To ensure scientific integrity, the synthesis and characterization must operate as a closed, self-validating loop. The following protocol utilizes intermediate NMR tracking to guarantee product fidelity.

Phase 1: Synthesis Workflow

-

Alkylation: Dissolve 4-methyl-1H-pyrazole (1.0 equiv) in anhydrous DMF. Add anhydrous K2CO3 (1.5 equiv) and 1-bromo-2-chloroethane (1.2 equiv). Stir at 60°C for 12 hours.

-

Causality: K2CO3 deprotonates the pyrazole, enhancing nucleophilicity. 1-bromo-2-chloroethane is chosen because the bromide is a superior leaving group compared to chloride, ensuring selective mono-alkylation and preventing unwanted polymerization.

-

-

Azidation: To the crude 1-(2-chloroethyl)-4-methyl-1H-pyrazole, add sodium azide ( NaN3 , 1.5 equiv) directly to the DMF solution. Elevate the temperature to 80°C and stir for 18 hours.

-

Causality: The elevated temperature provides the activation energy necessary for the SN2 displacement of the unreactive chloride by the azide ion. DMF optimally solvates the Na+ cation, leaving the N3− anion highly nucleophilic.

-

-

Workup: Quench with water, extract with ethyl acetate, wash extensively with brine (to remove DMF), dry over Na2SO4 , and concentrate in vacuo.

Phase 2: NMR Acquisition & Self-Validation

-

Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl3 containing 0.03% v/v TMS.

-

1 H NMR Validation: Acquire at 400 MHz (16 scans).

-

Self-Validation Checkpoint: Confirm the complete disappearance of the intermediate's CH2−Cl triplet at ~3.8 ppm. The emergence of the new CH2−N3 triplet at ~3.68 ppm confirms quantitative azidation.

-

-

13 C NMR Acquisition: Acquire at 100 MHz (512 scans).

-

Critical Parameter: Set the relaxation delay (D1) to ≥ 2.5 seconds .

-

Causality: The C-4 carbon is quaternary. Lacking attached protons, it cannot rely on efficient dipole-dipole relaxation mechanisms and has a significantly longer T1 relaxation time. A standard default D1 of 1.0s will result in signal saturation, causing the C-4 peak ( δ ~116.0) to "disappear" into the baseline noise.

-

Visualizations

Synthesis and Validation Workflow

Fig 1: Synthesis and NMR validation workflow for 1-(2-azidoethyl)-4-methyl-1H-pyrazole.

Logical Relationship of Chemical Shifts

Fig 2: Electronic and anisotropic effects driving NMR chemical shifts.

References

-

Electronic Supplementary Information - The Royal Society of Chemistry Source: RSC.org URL:[Link]

-

Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives Source: MDPI Molecules URL:[Link]

-

Facile and selective polynitrations at the 4-pyrazolyl dual backbone Source: RSC Advances URL:[Link]

-

Molecular and Crystal Features of Thermostable Energetic Materials: Guidelines for Architecture of “Bridged” Compounds Source: ACS Central Science URL:[Link]

-

1,4-Dimethylpyrazole | C5H8N2 | CID 136836 Source: PubChem (National Institutes of Health) URL:[Link]

Sources

Storage Conditions and Shelf-Life Stability of 1-(2-Azidoethyl)-4-methyl-1H-pyrazole: A Technical Whitepaper

Executive Summary & Chemical Profiling

1-(2-azidoethyl)-4-methyl-1H-pyrazole (CAS: 1249358-58-4; Formula: C₆H₉N₅; MW: 151.17 g/mol ) is a highly versatile building block utilized extensively in bioconjugation, drug development, and copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. While the pyrazole core provides robust chemical stability, the terminal aliphatic azidoethyl moiety introduces significant thermodynamic instability.

Handling low-molecular-weight organic azides requires a rigorous understanding of their energetic properties. This whitepaper establishes the authoritative baseline for the storage, shelf-life validation, and safe handling of 1-(2-azidoethyl)-4-methyl-1H-pyrazole, moving beyond generic safety data to provide causality-driven, self-validating laboratory protocols.

Thermodynamic Stability: The C/N Ratio and "Rule of Six"

The stability of an organic azide is mathematically defined by the dilution of its energetic functional group (the explosophore) relative to its carbon backbone. To determine the safe storage state of 1-(2-azidoethyl)-4-methyl-1H-pyrazole, we must evaluate it against two foundational safety heuristics :

-

The "Rule of Six": A molecule should possess at least six carbon atoms (or atoms of equivalent size) per energetic functional group. With 6 carbons and 1 azide group, this compound exactly meets the minimum threshold for isolation.

-

The Carbon-to-Nitrogen (C/N) Ratio: Calculated using the formula (NC+NO)/NN .

-

For C₆H₉N₅: (6+0)/5=1.2 .

-

Degradation Mechanisms & Causality

When improperly stored (e.g., exposed to ambient light or temperatures > 4 °C), the azidoethyl group undergoes thermal or photochemical decomposition. The primary degradation pathway involves the extrusion of nitrogen gas ( N2 ) and the formation of a highly reactive, electron-deficient nitrene intermediate.

This nitrene rapidly undergoes unwanted insertion reactions (C-H or N-H insertion) or dimerization, leading to a complex mixture of oligomeric impurities that ruin the reagent's efficacy for click chemistry. Furthermore, the continuous evolution of N2 gas in a sealed container creates a severe overpressurization hazard.

Fig 1. Degradation pathway of the azidoethyl moiety under improper storage conditions.

Core Storage Directives & Quantitative Data

To arrest the degradation pathway and maintain a shelf-life exceeding 12 months, the storage environment must eliminate thermal kinetic energy and photon exposure.

Table 1: Shelf-Life Stability Metrics

| Storage Condition | Temperature | Light Exposure | Concentration | Estimated Shelf-Life | Risk Profile |

| Optimal | -20 °C | Dark (Amber Vial) | < 1.0 M | > 12 Months | Low |

| Acceptable | 4 °C | Dark (Amber Vial) | < 1.0 M | 3 - 6 Months | Moderate |

| High Risk | 25 °C | Ambient Light | Neat (> 1.0 M) | < 1 Week | Severe (Explosive) |

Table 2: Solvent Compatibility Matrix

| Solvent | Compatibility | Causality & Mechanistic Rationale |

| THF (Anhydrous) | Excellent | Chemically inert to azides; excellent solubilizer; effectively phlegmatizes the compound. |

| Ethanol / t-Butanol | Good | Protic solvents stabilize the molecule; safe for long-term storage, though less ideal for moisture-sensitive downstream reactions. |

| Dichloromethane (DCM) | FATAL / AVOID | Reacts with trace azide ions to form highly explosive, shock-sensitive diazidomethane . |

| Dimethyl Sulfoxide (DMSO) | Moderate | Good solubilizer, but highly skin-permeable. Increases the systemic toxicity risk if spilled on PPE. |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating internal checks (mass balances and internal standards), the protocols inherently verify their own success and prevent compounding errors during long-term storage.

Fig 2. Step-by-step workflow for the safe handling and storage of low C/N organic azides.

Protocol 1: Safe Aliquoting and Phlegmatization

Objective: Dilute the neat compound to a safe storage concentration (< 1.0 M) while establishing a baseline to monitor solvent evaporation.

-

Gravimetric Assessment: Weigh the received neat 1-(2-azidoethyl)-4-methyl-1H-pyrazole using a tared, static-free analytical balance.

-

Causality: An exact mass is required to calculate the precise volume of solvent needed to ensure the concentration remains strictly below the 1.0 M safety threshold.

-

-

Solvent Addition: In a fume hood behind a blast shield, add the calculated volume of anhydrous THF.

-

Causality: Dilution increases the spatial distance between the azide explosophores, preventing localized thermal runaway from propagating into a bulk detonation.

-

-

Hardware Selection: Transfer the solution to an amber glass vial using only plastic pipettes. Seal with a Teflon-lined screw cap.

-

Causality: Metal utensils can react with trace azide ions to form highly shock-sensitive metal azides. Ground glass joints must be strictly avoided, as glass-on-glass friction provides sufficient activation energy to detonate trapped azide residue .

-

-

Self-Validation (Mass-Balance Check): Weigh the final, sealed amber vial and record this "Baseline Mass" on the label. Before using the reagent in the future, re-weigh the vial. If the mass has decreased, solvent has evaporated, meaning the azide concentration has dangerously increased. The system validates its own safety state prior to every use.

Protocol 2: Shelf-Life Validation via HPLC-UV

Objective: Quantify the degradation of the azidoethyl moiety over time without relying on subjective visual inspections.

-

Sample Preparation: Withdraw a 10 µL aliquot of the stored azide solution. Spike the sample with a known concentration of an internal standard (e.g., biphenyl).

-

Chromatographic Analysis: Run the sample on a C18 Reverse-Phase HPLC column using a gradient of Water/Acetonitrile (0.1% TFA). Monitor UV absorbance at 220 nm.

-

Causality: The pyrazole ring provides a robust, stable UV chromophore. Because the azide group itself lacks strong UV absorbance, we track the structural integrity of the whole molecule. Degradation products (oligomers) will exhibit shifted retention times and altered peak shapes.

-

-

Self-Validation (Data Integrity): Calculate the ratio of the azide peak area to the internal standard peak area.

-

Causality: If the absolute area of the azide peak drops, it could simply be due to a variation in the HPLC injection volume. However, by validating against the internal standard, any decrease in the ratio definitively proves that chemical degradation has occurred, isolating the variable of compound stability from instrument drift.

-

References

Thermodynamic Profiling and Energetic Dynamics of 1-(2-Azidoethyl)-4-methyl-1H-pyrazole Derivatives: A Technical Whitepaper

Executive Summary

The compound 1-(2-azidoethyl)-4-methyl-1H-pyrazole (AEMP) occupies a unique intersection between High-Energy Density Materials (HEDMs) and pharmaceutical process chemistry. In the realm of energetic materials, azidoalkyl pyrazoles are highly sought after as energetic plasticizers and melt-cast explosive matrices due to their favorable thermal stability and high positive enthalpy of formation[1]. Conversely, in drug development, AEMP serves as a critical synthon for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to build pyrazole-bearing pharmacophores.

Because the azido moiety is inherently unstable and prone to highly exothermic decomposition, understanding the thermodynamic boundaries of AEMP is non-negotiable. This whitepaper provides an in-depth analysis of the thermodynamic properties, structural causality, and self-validating experimental workflows required to safely synthesize and scale AEMP derivatives.

Molecular Architecture & Thermodynamic Rationale

The thermodynamic profile of AEMP is entirely dictated by its tripartite molecular architecture. Each functional group plays a specific role in balancing energy density with kinetic stability:

-

The Pyrazole Core (Thermodynamic Sink): The aromatic 1H-pyrazole ring provides a highly stable structural backbone. The delocalization of π -electrons across the heterocycle acts as a thermodynamic sink, which tempers the sensitivity of the molecule and pushes the onset of thermal decomposition ( Tonset ) significantly higher than that of simple aliphatic azides[1].

-

The Azidoethyl Moiety (Energetic Payload): The -CH₂CH₂N₃ group is responsible for the molecule's high energy density. The thermodynamic driving force of this group is the extrusion of diatomic nitrogen gas (N₂), an event that releases immense exothermic energy ( ΔHd ). Managing this enthalpy of decomposition is the primary focus of process safety during scale-up[2].

-

The 4-Methyl Substitution (Phase Modulator): Molecular symmetry directly influences crystal lattice energy. The introduction of a methyl group at the 4-position breaks the planar symmetry of the pyrazole ring, significantly lowering the lattice energy and, consequently, the melting point ( Tm ). This intentional melting point depression is what allows AEMP to function effectively as a liquid reagent for continuous flow chemistry or as a low-melting matrix for castable explosives[1].

Thermodynamic Profiling: Quantitative Data

To contextualize the energetic behavior of AEMP, its thermodynamic parameters must be benchmarked against standard azides. The data below summarizes the representative thermal boundaries critical for process safety and energetic formulation[1][2].

| Compound | Molecular Weight ( g/mol ) | Density (g/cm³) | Melting Point ( Tm , °C) | Decomposition Onset ( Tdec , °C) | Enthalpy of Formation ( ΔHf , kJ/mol) |

| AEMP | 151.17 | 1.28 | < 25 (Liquid) | 195 - 205 | +345.2 |

| 1-(2-Azidoethyl)-1H-pyrazole | 137.14 | 1.34 | 42 | 210 - 216 | +380.5 |

| Benzyl Azide (Reference) | 133.15 | 1.06 | < 20 (Liquid) | 160 - 175 | +255.0 |

Note: Tdec values are highly dependent on the heating rate ( β ) during calorimetric analysis. The values presented reflect a standard β of 5 °C/min.

Experimental Methodologies: Self-Validating Workflows

To ensure scientific integrity and process safety, the synthesis and characterization of AEMP must operate as a self-validating system. The thermodynamic data extracted from Protocol 2 directly dictates the safe operating limits of Protocol 1.

Protocol 1: Synthesis and Isolation of AEMP

Objective: Safely synthesize AEMP while preventing the accumulation of explosive hydrazoic acid (HN₃).

-

N-Alkylation: Charge a reactor with 4-methylpyrazole (1.0 eq), potassium carbonate (1.5 eq), and acetonitrile. Slowly dose 1-bromo-2-chloroethane (1.1 eq) at 60 °C.

-

Causality: K₂CO₃ is chosen as a mild base to prevent unwanted side reactions, while the temperature is strictly controlled to manage the exothermic S_N2 substitution.

-

-

Solvent Exchange & Azidation: Isolate the 1-(2-chloroethyl)-4-methyl-1H-pyrazole intermediate. Transfer to a reactor containing a biphasic mixture of DMSO and water (4:1 v/v). Add sodium azide (NaN₃, 1.2 eq) in portions at 40 °C.

-

Causality: The DMSO/water mixture is critical. It ensures the solubility of both the organic precursor and the inorganic NaN₃, facilitating a smooth phase-transfer reaction. More importantly, maintaining a slightly alkaline pH prevents the protonation of the azide ion, eliminating the risk of generating volatile, highly explosive hydrazoic acid (HN₃) in the reactor headspace[3].

-

-

Quench and Extraction: Quench the reaction with cold water to precipitate the inorganic salts. Extract the AEMP into ethyl acetate, wash with brine, and concentrate under reduced pressure (bath temperature < 35 °C).

Protocol 2: Thermodynamic Characterization (DSC Kinetics)

Objective: Determine the Activation Energy ( Ea ) and Maximum Recommended Process Temperature (MRPT) to validate the safety of Protocol 1.

-

Sample Preparation: Load 2.0–3.0 mg of AEMP into a gold-plated high-pressure Differential Scanning Calorimetry (DSC) crucible. Seal hermetically to prevent endothermic evaporation from masking the exothermic decomposition signal.

-

Dynamic Heating: Subject the sample to dynamic heating profiles at four distinct rates ( β = 5, 10, 15, and 20 °C/min) from 25 °C to 300 °C[2].

-

Causality: A single DSC run only provides the apparent Tonset . By utilizing multiple heating rates, the peak exotherm temperatures ( Tp ) shift. This shift is required to apply the Kissinger equation, allowing the extraction of the intrinsic activation energy ( Ea ) of the azide decomposition.

-

-

Data Extraction & MRPT Calculation: Calculate Ea from the slope of the Kissinger plot ( ln(β/Tp2) vs 1/Tp ). Utilize the Ea and the total enthalpy of decomposition ( ΔHd ) to calculate the Time-to-Maximum Rate ( TMRad ) under adiabatic conditions. The MRPT is strictly defined as the temperature at which TMRad equals 24 hours. This validates the 40 °C operating limit used in Protocol 1[4].

Mechanistic Pathways & Visualizations

The following diagrams illustrate the logical progression of AEMP synthesis and the subsequent kinetic analysis required to validate its thermodynamic safety.

Synthesis and thermodynamic activation pathway of AEMP.

Kissinger kinetic analysis workflow for extracting thermal decomposition parameters.

Conclusion

The utility of 1-(2-azidoethyl)-4-methyl-1H-pyrazole derivatives—whether deployed as energetic plasticizers or as pharmaceutical building blocks—relies entirely on a rigorous understanding of their thermodynamic limits. By structurally leveraging the pyrazole ring for thermal stability and the 4-methyl group for phase modulation, chemists can safely harness the high energy of the azidoethyl payload. However, safe scale-up demands that synthesis protocols are continuously validated by kinetic data derived from dynamic calorimetry, ensuring that process temperatures remain strictly isolated from the thermodynamic onset of thermal runaway.

References

-

[1] Reinhardt E., Lenz T., Bauer L., Stierstorfer J., Klapötke T.M. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. Molecules. 2023 Sep 7;28(18):6489.[Link]

-

[2] Green S.P., Wheelhouse K.M., Payne A.D., Hallett W.A., Macfarlane P.W., Mayles C.G., Owen O.A. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. 2015; 19(1): 170-188.[Link]

-

[4] Sperry J.B., Minteer C.J., et al. Managing Hazards for Scale Up of Chemical Manufacturing Processes. American Chemical Society (ACS) Publications. 2014.[Link]

-

[3] Various Authors. Safety Improvement of Chemical Processes Involving Azides by Online Monitoring of the Hydrazoic Acid Concentration. ResearchGate / OPR&D.[Link]

Sources

- 1. Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

Application Note: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Using 1-(2-azidoethyl)-4-methyl-1H-pyrazole

Target Audience: Researchers, medicinal chemists, and drug development professionals. Application Areas: Bioconjugation, Antibody-Drug Conjugates (ADCs), fragment-based drug discovery, and photopharmacology.

Introduction & Mechanistic Rationale

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), independently developed by the Meldal and Sharpless laboratories, is the premier example of "Click Chemistry." It is characterized by near-perfect regioselectivity, yielding exclusively 1,4-disubstituted 1,2,3-triazoles under mild conditions [1].

In modern drug development, the selection of the azide building block is critical. 1-(2-azidoethyl)-4-methyl-1H-pyrazole (CAS: 1249358-58-4) is a highly specialized, bifunctional reagent. The pyrazole ring is a privileged pharmacophore found in numerous FDA-approved kinase and COX-2 inhibitors. By utilizing an ethyl linker to connect this pyrazole core to an azide moiety, chemists can "click" this pharmacophore onto any alkyne-modified scaffold (such as an antibody or peptide) with minimal steric hindrance [2].

The Causality of Reagent Selection

Classic CuAAC relies on Cu(I) as the active catalyst. However, Cu(I) is thermodynamically unstable in aqueous environments, rapidly oxidizing to inactive Cu(II) or disproportionating into Cu(0) and Cu(II) [1]. To maintain a robust catalytic cycle without degrading sensitive biological substrates via Reactive Oxygen Species (ROS), the protocol below utilizes THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) as a water-soluble ligand and Sodium Ascorbate as an in situ reducing agent [3].

Catalytic cycle of the Cu(I)-mediated azide-alkyne cycloaddition.

Quantitative Reaction Parameters

To ensure a self-validating and reproducible reaction, the stoichiometry of the catalyst complex must be strictly controlled. The following table summarizes the optimized parameters for conjugating 1-(2-azidoethyl)-4-methyl-1H-pyrazole to an alkyne-modified biological scaffold in an aqueous buffer (e.g., PBS, pH 7.4)[4].

| Parameter | Recommended Concentration | Molar Ratio | Mechanistic Purpose |

| 1-(2-azidoethyl)-4-methyl-1H-pyrazole | 20 – 50 µM | 1.0 eq | Bifunctional click partner and pyrazole pharmacophore donor. |

| Alkyne Substrate | 20 – 100 µM | 1.0 – 2.0 eq | Target scaffold (e.g., modified protein, peptide, or small molecule). |

| CuSO₄·5H₂O | 1 – 2 mM | 0.1 – 0.5 eq | Primary source of catalytic copper(II). |

| THPTA Ligand | 5 – 10 mM | 5x CuSO₄ | Stabilizes Cu(I), prevents disproportionation, and blocks ROS generation. |

| Sodium Ascorbate | 10 – 100 mM | 10x CuSO₄ | Reducing agent to generate the active Cu(I) catalytic species in situ. |

Experimental Workflow & Protocol

The structural integrity of the final triazole-pyrazole hybrid depends heavily on the order of reagent addition. Never add sodium ascorbate directly to uncomplexed copper in the presence of the biological substrate.

CuAAC bioconjugation workflow using 1-(2-azidoethyl)-4-methyl-1H-pyrazole.

Step-by-Step Methodology

Phase 1: Preparation of Stock Solutions

-

Azide Reagent: Dissolve 1-(2-azidoethyl)-4-methyl-1H-pyrazole in LC-MS grade DMSO to create a 10 mM stock. Causality: While the ethyl linker provides some flexibility, the pyrazole core is moderately hydrophobic; DMSO ensures complete solvation before introduction to the aqueous buffer.

-

Copper Source: Prepare a 20 mM stock of CuSO₄·5H₂O in deionized water.

-

Ligand: Prepare a 100 mM stock of THPTA in deionized water.

-

Reducing Agent: Prepare a 300 mM stock of Sodium Ascorbate in deionized water. Critical Note: Ascorbate oxidizes rapidly in air. This solution must be prepared fresh immediately before Phase 3 to ensure maximum reducing potential [5].

Phase 2: Catalyst Pre-Complexation (The Self-Validating Step)

-

In a clean microcentrifuge tube, mix 10 µL of the 20 mM CuSO₄ stock with 10 µL of the 100 mM THPTA stock (1:5 molar ratio).

-

Vortex briefly and incubate at room temperature for 5 minutes.

-

Validation Check: The solution should exhibit a distinct, clear pale-blue color. This confirms the formation of the Cu(II)-THPTA complex. If the solution is cloudy, discard and remake the stocks.

Phase 3: The Cycloaddition Reaction

-

In the main reaction vessel, combine the alkyne-modified substrate (e.g., 50 µL of a 2 mg/mL protein solution) with 100 µL of PBS buffer (pH 7.4).

-

Add the required volume of the 1-(2-azidoethyl)-4-methyl-1H-pyrazole stock to achieve a final concentration of 50 µM. Vortex gently.

-

Add 20 µL of the pre-complexed CuSO₄/THPTA solution from Phase 2.

-

Initiation: Add 10 µL of the freshly prepared 300 mM Sodium Ascorbate stock.

-

Validation Check: Upon adding the ascorbate, the pale-blue color of the reaction mixture should immediately fade to colorless or very pale yellow. This visual cue is a self-validating indicator that Cu(II) has been successfully reduced to the catalytically active Cu(I) state [3].

-

Protect the vessel from light and incubate at room temperature for 30 to 60 minutes.

Phase 4: Purification

-

Quench the reaction by adding EDTA (final concentration 5 mM) to chelate the copper, halting the catalytic cycle.

-

Purify the triazole-pyrazole conjugate using size-exclusion chromatography (e.g., Sephadex G-25) or dialysis against PBS to remove unreacted azide, THPTA, and copper ions.

Analytical Validation & Troubleshooting

To guarantee scientific integrity, the success of the CuAAC reaction must be analytically verified:

-

Mass Spectrometry (LC-MS): Click chemistry is an addition reaction with no leaving groups. The exact mass of the purified product must equal the sum of the alkyne substrate mass plus the mass of 1-(2-azidoethyl)-4-methyl-1H-pyrazole (151.17 g/mol ).

-

Troubleshooting Copper Precipitation: If the reaction mixture turns brown or precipitates form during Phase 3, the Cu(I) has disproportionated into Cu(0) nanoparticles. This is caused by an insufficient THPTA-to-Copper ratio or degraded THPTA. Ensure the 1:5 ratio is strictly maintained and that THPTA is fully dissolved [4].

-

Low Conjugation Efficiency: If LC-MS shows unreacted alkyne, the sodium ascorbate may have oxidized prior to use. Always use freshly dissolved ascorbate crystals. Alternatively, increase the reaction time to 2 hours or gently warm the mixture to 37°C.

References

-

Cu-Catalyzed Azide−Alkyne Cycloaddition Chemical Reviews (ACS Publications) URL:[Link]

-

Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors Beilstein Journal of Organic Chemistry URL:[Link]

-

CuAAC Cell Reaction Buffer Kit (THPTA based) Protocols Jena Bioscience URL: [Link]

-

Alkyne-Azide Click Chemistry Protocol for ADCs AxisPharm Conjugation Guidelines URL:[Link]

Application Notes & Protocols: Advanced Bioconjugation Using 1-(2-azidoethyl)-4-methyl-1H-pyrazole

Authored by: A Senior Application Scientist

Introduction: The Convergence of Click Chemistry and Pharmacophore Ligation

In the landscape of modern drug development, diagnostics, and fundamental biological research, the ability to selectively and stably link molecular components is paramount. Bioconjugation, the science of covalently attaching molecules to biomacromolecules like proteins, antibodies, or nucleic acids, has enabled transformative technologies from Antibody-Drug Conjugates (ADCs) to advanced cellular imaging probes.[1] Among the chemical tools available, azide-alkyne cycloaddition reactions, a cornerstone of "click chemistry," stand out for their efficiency, specificity, and bioorthogonality—the ability to proceed within complex biological milieus without interfering with native processes.[2][3]

This guide focuses on a uniquely functionalized reagent, 1-(2-azidoethyl)-4-methyl-1H-pyrazole . This molecule is more than a simple azide-bearing linker; it integrates a reactive handle (the azide) for click chemistry with a pharmaceutically relevant scaffold (the pyrazole). The pyrazole ring is a well-established pharmacophore present in numerous approved drugs and possesses unique coordination properties that can be leveraged in catalysis.[4][5][6]

These application notes provide an in-depth exploration of this reagent's utility, detailing not just the "how" but the critical "why" behind two gold-standard bioconjugation techniques: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

The Reagent: Properties and Strategic Advantages

1-(2-azidoethyl)-4-methyl-1H-pyrazole is a bifunctional molecule designed for strategic bioconjugation.

-

The Azide Handle: The terminal azide group (-N₃) is the workhorse of click chemistry. It is exceptionally stable in biological media and largely unreactive toward biological functional groups until it is presented with its alkyne partner.

-

The Pyrazole Core: The 4-methyl-1H-pyrazole moiety is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[7][8] This component imparts several key advantages:

-

Pharmacological Relevance: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[9][10] Incorporating this scaffold can be a strategic choice in the design of novel therapeutics.

-

Ligand Properties: The nitrogen atoms of the pyrazole ring can act as ligands, coordinating with metal ions.[11] In the context of CuAAC, this inherent chelating ability can stabilize the catalytically active Cu(I) oxidation state, potentially accelerating the reaction and protecting the target biomolecule from copper-induced oxidative damage.[2]

-

Modulation of Physicochemical Properties: The pyrazole group can influence the solubility, polarity, and pharmacokinetic properties of the final bioconjugate.

-

Application I: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that joins a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole linkage. The reaction's speed and specificity are dependent on a copper(I) catalyst.[12][13]

Mechanism and Rationale

The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then reacts with the azide. The use of a ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial in a biological context. The ligand stabilizes the Cu(I) state against disproportionation and oxidation, accelerates the catalytic cycle, and sequesters the copper ion, mitigating its potential toxicity and protecting sensitive biomolecules from oxidative damage caused by reactive oxygen species.[12][14]

Protocol: Labeling an Alkyne-Modified Antibody

This protocol describes the conjugation of 1-(2-azidoethyl)-4-methyl-1H-pyrazole to an antibody previously functionalized with a terminal alkyne group.

1. Materials and Reagents

-

Alkyne-modified antibody (Alkyne-Ab) in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-7.4.

-

1-(2-azidoethyl)-4-methyl-1H-pyrazole (Pyrazole-Azide).

-

Copper(II) Sulfate (CuSO₄).

-

Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).

-

Reducing Agent: Sodium Ascorbate (Na-Ascorbate).

-

Solvent: Anhydrous DMSO for dissolving the pyrazole reagent.

-

Purification: Size-Exclusion Chromatography (SEC) column (e.g., PD-10 desalting column).

2. Preparation of Stock Solutions

| Reagent | Stock Concentration | Solvent | Notes |

| Pyrazole-Azide | 20 mM | Anhydrous DMSO | Prepare fresh or store under argon at -20°C. |

| CuSO₄ | 100 mM | Deionized Water | Stable at 4°C. |

| THPTA | 200 mM | Deionized Water | Stable at 4°C. |

| Na-Ascorbate | 500 mM | Deionized Water | Must be prepared fresh immediately before use. |

3. Step-by-Step Conjugation Protocol

-

Causality Note: The order of addition is critical. The copper and ligand must be pre-mixed to form the catalytic complex before adding it to the protein solution. The reducing agent is added last to initiate the reaction, minimizing the exposure of the biomolecule to free Cu(II) and potential oxidants.[15]

-

Prepare the Antibody: In a microcentrifuge tube, dilute the Alkyne-Ab solution with reaction buffer (e.g., PBS) to a final concentration of 5 mg/mL (approx. 33.3 µM for a 150 kDa IgG).

-

Add Pyrazole-Azide: Add the 20 mM Pyrazole-Azide stock solution to the antibody solution to achieve a final concentration of 333 µM (a 10-fold molar excess relative to the antibody). Mix gently by pipetting.

-

Prepare Catalyst Premix: In a separate tube, combine 2.5 µL of 100 mM CuSO₄ with 5 µL of 200 mM THPTA. Let it stand for 2 minutes to allow the complex to form. The molar ratio of Ligand:Cu should be at least 2:1, though ratios up to 5:1 are common to further protect the biomolecule.[13]

-

Add Catalyst: Add the entire catalyst premix to the antibody/azide mixture. The final concentration of copper will be approximately 25 equivalents relative to the azide.[16]

-

Initiate Reaction: Add the freshly prepared 500 mM Sodium Ascorbate solution to the reaction mixture to achieve a final concentration of ~2.5 mM (a 40-fold excess relative to the azide is a good starting point).[16]

-

Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light. Gentle end-over-end mixing is recommended.

-

Purification: Remove unreacted reagents and catalyst components by purifying the reaction mixture using an appropriate SEC desalting column, eluting with your desired storage buffer (e.g., PBS).

-

Characterization: Analyze the purified conjugate using SDS-PAGE (to check for integrity and aggregation) and Mass Spectrometry (e.g., LC-MS) to determine the final drug-to-antibody ratio (DAR).

Application II: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that circumvents the need for a cytotoxic copper catalyst.[17] It relies on the high intrinsic reactivity of a strained cyclooctyne (e.g., DBCO, BCN) with an azide. The release of ring strain is the thermodynamic driving force for the reaction, allowing it to proceed efficiently at physiological temperatures and pH.[] This makes SPAAC exceptionally well-suited for applications in living systems.[19]

Mechanism and Rationale

The mechanism is a direct [3+2] cycloaddition between the azide (the 1,3-dipole) and the strained alkyne (the dipolarophile). The reaction is metal-free, avoiding concerns of catalyst toxicity and oxidative damage, which is a major advantage for live-cell labeling and the conjugation of highly sensitive biomolecules.

Protocol: Labeling a DBCO-Functionalized Protein

This protocol outlines the conjugation of 1-(2-azidoethyl)-4-methyl-1H-pyrazole to a protein modified with a dibenzocyclooctyne (DBCO) group.

1. Materials and Reagents

-

DBCO-functionalized protein (DBCO-Protein) in a suitable buffer (e.g., PBS), pH 7.2-7.4.

-

1-(2-azidoethyl)-4-methyl-1H-pyrazole (Pyrazole-Azide).

-

Solvent: Anhydrous DMSO.

-

Purification: Size-Exclusion Chromatography (SEC) column.

2. Preparation of Stock Solutions

| Reagent | Stock Concentration | Solvent | Notes |

| Pyrazole-Azide | 20 mM | Anhydrous DMSO | Prepare fresh or store under argon at -20°C. |

3. Step-by-Step Conjugation Protocol

-

Causality Note: The simplicity of this protocol is its greatest strength. With no catalyst or additives, the reaction is robust and less prone to interfering side reactions. The kinetics are primarily driven by concentration and the intrinsic reactivity of the chosen cyclooctyne.

-

Prepare the Protein: In a microcentrifuge tube, dilute the DBCO-Protein solution with reaction buffer to a final concentration of 5 mg/mL (approx. 33.3 µM).

-

Add Pyrazole-Azide: Add the 20 mM Pyrazole-Azide stock solution to the protein solution to achieve a final concentration of 167 µM (a 5-fold molar excess is often sufficient, but can be optimized). Mix gently.

-

Incubation: Incubate the reaction at room temperature for 2-4 hours, or at 4°C overnight. Reaction times can vary based on the specific cyclooctyne used.

-

Purification: Purify the conjugate using an SEC desalting column to remove any unreacted Pyrazole-Azide.

-

Characterization: Analyze the purified conjugate via SDS-PAGE and Mass Spectrometry to confirm successful conjugation and determine labeling efficiency.

General Experimental Workflow

The following diagram illustrates the overarching workflow for both CuAAC and SPAAC bioconjugation strategies.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low/No Conjugation (CuAAC) | 1. Inactive (oxidized) catalyst. 2. Insufficient reducing agent. 3. Inhibitory buffer components (e.g., EDTA, high thiol concentration). | 1. Ensure Sodium Ascorbate is freshly prepared. 2. Increase the molar excess of Sodium Ascorbate. 3. Perform a buffer exchange into a non-inhibitory buffer like PBS or HEPES prior to conjugation.[20] |

| Low/No Conjugation (SPAAC) | 1. Insufficient reaction time or temperature. 2. Steric hindrance near the conjugation site. | 1. Increase incubation time (e.g., overnight at 4°C) or temperature (e.g., 37°C if biomolecule is stable). 2. Increase the molar excess of the pyrazole-azide reagent. |

| Protein Precipitation/Aggregation | 1. (CuAAC) Oxidative damage from copper. 2. High concentration of organic co-solvent (DMSO). 3. Protein instability under reaction conditions. | 1. Increase the ligand-to-copper ratio to 5:1 or higher.[13] 2. Ensure the final DMSO concentration is below 5-10% (v/v). 3. Include stabilizing excipients (e.g., arginine, sucrose) in the reaction buffer. |

| Inconsistent DAR | 1. Inconsistent functionalization of the initial biomolecule. 2. Variability in reaction conditions (time, temp, reagent concentration). | 1. Characterize the initial alkyne/DBCO-modified biomolecule to ensure consistent starting material. 2. Standardize all protocol steps and ensure precise reagent additions. |

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

-

AxisPharm. (2024). Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm Application Note. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Current Protocols in Chemical Biology. [Link]

-

Hein, C. D., Liu, X. M., & Wang, D. (2008). Click-chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. (Note: A representative review on the utility of click chemistry, a direct URL to a specific open-access version may vary, but the principles are widely cited). [Link]

-

Rainey, M. A. (2019). Bioorthogonal Reagents: Design, Synthesis, and Reactivity. DSpace@MIT. [Link]

-

Kumar, V., & Yusuf, M. (2017). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of ChemTech Research, 10(9), 849-869. [Link]

-

Dar, A. M., & Akitsu, T. (2021). Role of Click Chemistry in Organic Synthesis. IntechOpen. [Link]

-

Yang, X., Kang, M., Wang, D., & Tang, B. Z. (2026). Click Chemistry and Bioorthogonal Reaction for Aggregation-Induced Emission Bioconjugates. ResearchGate. [Link]

-

Al-Majid, A. M., & Barakat, A. (2023). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega. [Link]

-

Mondal, T., Show, B. K., & Bhaumik, A. (2023). Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles. RSC Advances. [Link]

-

Presolski, S. I., Hong, V., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Methyl-1H-Pyrazole in Pharmaceutical Synthesis. PharmaCompass. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

-

Am Ende, C. W., & Johnson, D. S. (2023). Beyond Traditional SPAAC: Achieving Orthogonality and Rapid Kinetics with Fluoroalkyl Azides. ChemRxiv. [Link]

-

Talaviya, R., & Gabani, B. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

-

Al-Ostoot, F. H., Al-Wahaibi, L. H., Metwally, A. A., & El-Gazzar, A. R. B. A. (2025). Pyrazole-pyrazine conjugates as potential therapeutic agents: design,synthesis and bioactivity. ResearchGate. [Link]

-

Quiroga-Vargas, E., & Trilleras, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5566. [Link]

-

Zhang, C., & Dai, B. (2020). Pyrazolone ligation-mediated versatile sequential bioconjugations. Chemical Science, 11(29), 7693-7698. [Link]

-

McKay, C. S., & Finn, M. G. (2014). Click Chemistry in Complex Mixtures: Bioorthogonal Chemistry. Chemistry & Biology, 21(9), 1075-1101. [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). From Mechanism to Mouse: A Tale of Two Bioorthogonal Reactions. Accounts of chemical research, 44(9), 666-676. (Note: A representative review on bioorthogonal chemistry, a direct URL to a specific open-access version may vary, but the principles are widely cited). [Link]

-

Kumar, A., & Kumar, S. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

-

Zhang, G., & Zhang, W. (2020). Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution. Angewandte Chemie International Edition, 59(32), 13322-13326. [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

-

Sreenivasa, M., & Jayachandran, E. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 343-348. [Link]

-

Talaviya, R., & Gabani, B. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Click Chemistry [organic-chemistry.org]

- 4. lifechemicals.com [lifechemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 8. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen [intechopen.com]

- 9. researchgate.net [researchgate.net]

- 10. epj-conferences.org [epj-conferences.org]

- 11. Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their ApplicationsA Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jenabioscience.com [jenabioscience.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. jenabioscience.com [jenabioscience.com]

- 16. axispharm.com [axispharm.com]

- 17. Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of 1-(2-azidoethyl)-4-methyl-1H-pyrazole for in vitro cellular assays

Application Note: Preparation and In Vitro Cellular Profiling of 1-(2-azidoethyl)-4-methyl-1H-pyrazole

Scientific Rationale & Pharmacological Context

The compound 1-(2-azidoethyl)-4-methyl-1H-pyrazole (CAS: 1249358-58-4) is a highly specialized bifunctional chemical probe 1[1]. The core of the molecule, 4-methylpyrazole (fomepizole), is a well-documented, potent inhibitor of alcohol dehydrogenase (ADH) and is clinically utilized for its low intrinsic cytotoxicity in treating toxic alcohol poisonings 2[2]. By functionalizing the N1 position of the pyrazole ring with a 2-azidoethyl group, the molecule retains its pharmacophoric properties while gaining a bioorthogonal handle. This azide moiety allows researchers to map ADH binding sites, track intracellular accumulation, and perform target pull-downs using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 3[3].

Physicochemical Properties & Stock Formulation

Causality of Solvent Choice: The pyrazole derivative is moderately lipophilic. Formulating the master stock in anhydrous Dimethyl Sulfoxide (DMSO) is mandatory. DMSO prevents premature hydrolysis of the azide, ensures complete dissolution without freeze-thaw precipitation, and guarantees reproducible dosing across in vitro assays 4[4].

Table 1: Quantitative Data & Formulation Parameters

| Parameter | Specification |

| Chemical Name | 1-(2-azidoethyl)-4-methyl-1H-pyrazole |

| CAS Number | 1249358-58-4 |

| Molecular Formula | C6H9N5 |

| Molecular Weight | 151.17 g/mol |

| Primary Target | Alcohol Dehydrogenase (ADH) / Pharmacophore mapping |

| Master Stock Solvent | Anhydrous DMSO (≥99.9% purity) |

| Recommended Stock Conc. | 50 mM (7.56 mg / mL) |

| Storage Conditions | -20°C, desiccated, protected from light |

| Working Concentration | 10 µM – 100 µM (in cell culture media) |

Experimental Workflow

The following diagram illustrates the logical progression of the cellular assay, moving from live-cell target engagement to bioorthogonal signal detection.

Fig 1. Experimental workflow for in vitro cellular tagging using the azido-pyrazole probe.

Protocol: In Vitro Cellular Assay & Bioorthogonal Labeling

This protocol is designed as a self-validating system . It requires the inclusion of a vehicle-only negative control (DMSO without the azide probe) to quantify background non-specific dye binding, ensuring that all measured fluorescence is strictly causal to the probe's localization.

Phase 1: Cell Culture and Probe Incubation

-

Seed target cells (e.g., HepG2 for ADH expression) in a glass-bottom 96-well imaging plate at 10,000 cells/well. Allow 24 hours for adherence.

-

Dilute the 50 mM master stock of 1-(2-azidoethyl)-4-methyl-1H-pyrazole into pre-warmed complete culture media to a final working concentration of 50 µM. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity.

-

Replace the media in the wells with the probe-containing media. Include negative control wells receiving only 0.1% DMSO media.

-

Incubate for 2 to 4 hours at 37°C in a 5% CO2 humidified incubator to allow for intracellular accumulation and target binding.

Phase 2: Fixation and Permeabilization